molecular formula C14H16N2O2 B12887034 Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- CAS No. 91481-03-7

Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)-

Cat. No.: B12887034
CAS No.: 91481-03-7
M. Wt: 244.29 g/mol
InChI Key: AVGIPTWEOCXHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- is an organic compound with a complex structure that includes an ethanone group, an amino group, a methoxyphenyl group, and a pyrrole ring

Properties

CAS No.

91481-03-7

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-[4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C14H16N2O2/c1-8-12(9(2)17)13(15)14(16-8)10-6-4-5-7-11(10)18-3/h4-7,16H,15H2,1-3H3

InChI Key

AVGIPTWEOCXHOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CC=C2OC)N)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and amino groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it distinct from its analogs .

Biological Activity

Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)-, also known by its CAS number 91481-03-7, is a complex organic compound with significant biological activity. This article explores its structural characteristics, synthesis, and various biological activities, particularly focusing on its potential applications in medicinal chemistry.

Structural Characteristics

Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- features a pyrrole ring substituted with an amino group and a methoxyphenyl group . Its molecular formula is C14H16N2O2C_{14}H_{16}N_2O_2 with a molecular weight of approximately 244.29 g/mol. The unique structure allows for diverse chemical reactivity and significant biological activity compared to simpler analogs.

Property Details
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural FeaturesPyrrole ring, amino group, methoxyphenyl group

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrrole ring and subsequent substitutions to introduce the amino and methoxy groups. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Understanding the synthesis pathway is crucial for optimizing yields and purity in laboratory settings.

Biological Activities

Research indicates that ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrrole compounds possess significant antimicrobial properties. For instance, related pyrrole derivatives have demonstrated MIC values as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity . The presence of the amino and methoxy groups in ethanone enhances its interaction with bacterial targets.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research on similar pyrrole derivatives has indicated that modifications to the pyrrole structure can lead to increased antiproliferative activity against various cancer cell lines. For example, certain derivatives showed enhanced potency when specific functional groups were introduced or modified .

The biological activity of ethanone can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Interaction studies suggest that it can form complexes with metal ions and other biomolecules, influencing its efficacy as a therapeutic agent. This mechanism is crucial for understanding how the compound exerts its effects at a cellular level.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antibacterial Activity : A series of pyrrole derivatives were evaluated for their antibacterial properties against common pathogens. The study found that modifications at specific positions on the pyrrole ring significantly affected their MIC values .
  • Anticancer Evaluations : Research focused on the antiproliferative effects of pyrrole-based compounds revealed that certain substitutions could enhance activity against cancer cell lines, suggesting a promising avenue for drug development .
  • In Vivo Studies : Further investigations into the pharmacokinetics and toxicity profiles of these compounds are necessary to assess their viability as therapeutic agents in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.